Cas no 748143-95-5 (3-Buten-2-one, 1,1,1-trifluoro-4-(3-methoxyphenyl)-)

3-Buten-2-one, 1,1,1-trifluoro-4-(3-methoxyphenyl)- 化学的及び物理的性質
名前と識別子
-
- 3-Buten-2-one, 1,1,1-trifluoro-4-(3-methoxyphenyl)-
- 3-Buten-2-one,111-triF-4-(3-MeO-phenyl)-
- 748143-95-5
- (E)-1,1,1-trifluoro-4-(3-methoxyphenyl)but-3-en-2-one
- STK894466
- 1,1,1-TRIFLUORO-4-(3-METHOXYPHENYL)BUT-3-EN-2-ONE
- 204708-11-2
- 3-Buten-2-one, 1,1,1-trifluoro-4-(3-methoxyphenyl)-, (E)-
- AKOS005144545
- BBL021749
- DTXSID50876676
- (E)-1,1,1-trifluoro-4-(3-methoxyphenyl)-3-buten-2-one
- (3E)-1,1,1-trifluoro-4-(3-methoxyphenyl)but-3-en-2-one
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- インチ: InChI=1S/C11H9F3O2/c1-16-9-4-2-3-8(7-9)5-6-10(15)11(12,13)14/h2-7H,1H3/b6-5+
- InChIKey: ONWCMCXRYGCTCF-AATRIKPKSA-N
- ほほえんだ: COC1=CC=CC(=C1)C=CC(=O)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 230.05546401g/mol
- どういたいしつりょう: 230.05546401g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 271
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 26.3Ų
3-Buten-2-one, 1,1,1-trifluoro-4-(3-methoxyphenyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1875734-1g |
1,1,1-Trifluoro-4-(3-methoxyphenyl)but-3-en-2-one |
748143-95-5 | 98% | 1g |
¥1995.00 | 2024-07-28 |
3-Buten-2-one, 1,1,1-trifluoro-4-(3-methoxyphenyl)- 関連文献
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3-Buten-2-one, 1,1,1-trifluoro-4-(3-methoxyphenyl)-に関する追加情報
Comprehensive Overview of 3-Buten-2-one, 1,1,1-trifluoro-4-(3-methoxyphenyl)- (CAS No. 748143-95-5)
The compound 3-Buten-2-one, 1,1,1-trifluoro-4-(3-methoxyphenyl)- (CAS No. 748143-95-5) is a fluorinated organic molecule with significant applications in pharmaceutical and material science research. Its unique structure, featuring a trifluoromethyl group and a methoxyphenyl moiety, makes it a valuable intermediate for synthesizing advanced materials and bioactive molecules. Researchers are increasingly interested in this compound due to its potential role in green chemistry and sustainable synthesis, aligning with global trends toward environmentally friendly processes.
One of the key features of 3-Buten-2-one, 1,1,1-trifluoro-4-(3-methoxyphenyl)- is its versatility in cross-coupling reactions, which are widely used in drug discovery. The presence of the trifluoro group enhances the compound's stability and reactivity, making it suitable for high-performance liquid chromatography (HPLC) analysis and catalysis. Recent studies have explored its utility in fluorine chemistry, a rapidly growing field due to fluorine's ability to improve drug bioavailability and metabolic stability.
In the context of material science, this compound has shown promise in the development of organic electronic devices, such as OLEDs and photovoltaic cells. The methoxyphenyl group contributes to its electron-donating properties, which are critical for tuning the optoelectronic characteristics of advanced materials. As the demand for renewable energy solutions rises, researchers are investigating its potential in next-generation solar cells and light-emitting diodes.
Another area of interest is the compound's role in medicinal chemistry. The trifluoromethyl group is a common pharmacophore in many FDA-approved drugs, and its incorporation into 3-Buten-2-one, 1,1,1-trifluoro-4-(3-methoxyphenyl)- opens avenues for designing novel therapeutics. Recent searches on AI-driven drug discovery platforms highlight the growing curiosity about fluorinated compounds like this one, particularly for their potential in treating central nervous system (CNS) disorders and inflammatory diseases.
From a synthetic chemistry perspective, this compound is often discussed in forums and research papers focusing on microwave-assisted synthesis and flow chemistry. These modern techniques reduce reaction times and improve yields, making the production of 3-Buten-2-one, 1,1,1-trifluoro-4-(3-methoxyphenyl)- more efficient. Its compatibility with automated synthesis platforms further enhances its appeal to pharmaceutical companies investing in high-throughput screening.
Environmental considerations are also a major topic of discussion. The compound's potential for biodegradation and low toxicity aligns with the principles of green chemistry, a trending subject in academic and industrial circles. As regulatory agencies emphasize sustainable chemical practices, researchers are evaluating its lifecycle and environmental impact, ensuring compliance with REACH and other global standards.
In summary, 3-Buten-2-one, 1,1,1-trifluoro-4-(3-methoxyphenyl)- (CAS No. 748143-95-5) is a multifaceted compound with applications spanning pharmaceuticals, materials science, and sustainable chemistry. Its unique structural attributes and reactivity profile make it a subject of ongoing research, particularly in fields like fluorine chemistry and organic electronics. As scientific communities continue to explore its potential, this compound is poised to play a pivotal role in advancing innovative technologies and therapeutic solutions.
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